1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine - 2098078-45-4

1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Catalog Number: EVT-1772172
CAS Number: 2098078-45-4
Molecular Formula: C11H15N3S
Molecular Weight: 221.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

  • Compound Description: This compound was synthesized and characterized using NMR spectroscopy and single-crystal X-ray diffraction.

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. It exhibits nanomolar inhibition of MET kinase activity and has shown robust tumor growth inhibition in a MET-dependent mouse model.

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: PF-04254644 is a highly selective inhibitor of the receptor tyrosine kinase c-Met. Despite its high selectivity for c-Met, it was discovered to also inhibit the phosphodiesterase (PDE) family, leading to myocardial degeneration in rats.

1-(2-Hydroxy-phenyl)-3-(1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-yl)-propenone

  • Compound Description: This compound is a key intermediate in synthesizing various heterocyclic compounds. It can undergo oxidative cyclization to form 3-chloro-2-(1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-yl)-chromon-4-one and condensation reactions to yield 2-(1'-phenyl-3'-thiophen-2-yI-3,4-dihydro-2H,1H'-[3,4]bipyrazol-5-yl)-phenol.

(E)-2-Benzoyl-3-[1-phenyl-3-(thio­phen-2-yl)-1H-pyrazol-4-yl]acrylo­nitrile

  • Compound Description: This compound was analyzed by X-ray crystallography, revealing the presence of two crystallographically independent molecules in the asymmetric unit.

2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one

  • Compound Description: This compound's crystal structure has been reported.

2-[2(1-phenyl-3-thiophen-2-yl-1H-pyrazol-4yl)]-vinyl chromene-4-one

  • Compound Description: This chromene-4-one derivative is prepared via a multi-step synthesis involving a Baker-Venkatraman transformation.

3-Hydroxy-2-(1-ethyl-1H-pyrazol-3-yl)-4H-chromen-4-one (3ePz3HC)

  • Compound Description: This chromenone derivative is recognized for its unique spectral properties, including dual-band fluorescence, due to excited-state intramolecular proton transfer (ESIPT). The efficiency of ESIPT is influenced by solvent polarity.

5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (L)

  • Compound Description: This N-heterocyclic ligand forms complexes with various transition metals, exhibiting potential antimicrobial, antimycobacterial, and cytotoxic activities. These complexes show good thermal stability and no coordinated or lattice water molecules.

3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate (1/1)

  • Compound Description: This compound is a 1:1 adduct formed through intermolecular hydrogen bonding between 3-(2,5-dimethylfuran-3-yl)-1H-pyrazol-5-ol and ethyl 3-(propan-2-ylidene)carbazate. The crystal structure reveals a network of hydrogen bonds, including O–H⋯N and N–H⋯O interactions.

3,3-Disubstituted-(8-aza-bicyclo[3.2.1]oct-8-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone

  • Compound Description: This class of compounds is identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). They are suggested for treating metabolic disorders like type 2 diabetes, obesity, and related conditions.

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is an irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, including those with the T790M gatekeeper mutation commonly associated with resistance to first-generation EGFR inhibitors. It demonstrates potent activity against common EGFR mutants with selectivity over wild-type EGFR.

(4-Phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone

  • Compound Description: This class of compounds exhibits inhibitory activity against 11β-HSD1, making them potential therapeutic agents for treating metabolic disorders, including type 2 diabetes, obesity, and insulin resistance.

4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388)

  • Compound Description: GW788388 is a potent, selective, and orally active inhibitor of transforming growth factor beta (TGF-beta) type I receptor (ALK5). It shows promise as a treatment for fibrotic diseases like renal, hepatic, and pulmonary fibrosis.

3-(5-Aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

  • Compound Description: This group of compounds, featuring a thiophene ring disordered over two sets of atomic sites, forms sheets through C—H⋯N and C—H⋯O hydrogen bonds.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound acts as a potent glycine transporter 1 (GlyT1) inhibitor. It has been explored as a potential therapeutic for schizophrenia, demonstrating significant effects in rodent models without undesirable central nervous system side effects.

8-Benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-ones

  • Compound Description: This series of compounds is synthesized using a one-pot multicomponent condensation reaction, resulting in good to excellent yields.

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: These novel heterocyclic compounds are synthesized via multistep reactions involving chalcones and pyrazoline-N-thioamides.

2-(4-((2-(4-Alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol derivatives

  • Compound Description: This series of pyrazole-based heterocycles, attached to a sugar moiety, has been explored for anti-diabetic activity. Some compounds show moderate anti-diabetic activity compared to the standard drug remogliflozin.

[N(E),N′(E)]-N,N′-(1,4-phenylenedimethylidyne)bis-3,5-bis(propan-2-yl)-1H-pyrazol-4-amine

  • Compound Description: This compound's crystal structure reveals a triclinic crystal system with space group P1̅.

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: Synthesized through a three-step procedure, this compound has been evaluated for its inhibitory potency against kinases with a cysteine in the hinge region. These kinases include MPS1, MAPKAPK2, and p70S6Kβ/S6K2.

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

  • Compound Description: This series of amide derivatives was synthesized and tested for antiproliferative activity against the human breast cancer cell line MCF7. Some compounds exhibited promising cytotoxic activity and induced cell cycle arrest.

N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives

  • Compound Description: These biologically active molecules were synthesized and characterized for their antibacterial properties. Computational studies, including molecular docking, were used to investigate their interactions with biological targets.
  • Compound Description: These novel hybrid molecules were efficiently synthesized using one-pot multi-component reactions. Their structures were confirmed through spectral data.

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (analogue of 16e, TAS-116)

  • Compound Description: TAS-116, a pyrazolo[3,4-b]pyridine derivative, is a selective inhibitor of heat shock protein 90 (HSP90) α and β. It exhibits oral availability in mice and potent antitumor effects in an NCI-H1975 xenograft mouse model.

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

  • Compound Description: CPI-1205 is a highly potent and selective inhibitor of histone methyltransferase EZH2, currently in Phase I clinical trials.

Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Compound Description: This compound is synthesized via a three-component reaction involving a thiazolopyrimidine scaffold.

Ethyl/Methyl 4-(3-Aryl-1-\nPhenl-1H-Pyrazol-4-yl)-6-Methyl-2-oxo-1,2,3,4-\nTetrahydropyrimidine-5-Carboxylates

  • Compound Description: These derivatives are synthesized using a green heterogeneous catalyst in a one-pot three-component reaction.

Substituted methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl) carbamates

  • Compound Description: These compounds act as BRAF-kinase inhibitors and are being explored for potential use in the prevention and treatment of cancers, particularly malignant melanoma.

Properties

CAS Number

2098078-45-4

Product Name

1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

IUPAC Name

1-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)-N-methylmethanamine

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

InChI

InChI=1S/C11H15N3S/c1-3-14-7-10(6-12-2)11(13-14)9-4-5-15-8-9/h4-5,7-8,12H,3,6H2,1-2H3

InChI Key

FHFDVKUYQINHPX-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C2=CSC=C2)CNC

Canonical SMILES

CCN1C=C(C(=N1)C2=CSC=C2)CNC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.